molecular formula C11H15NO2 B8797189 6-(1-Hydroxycyclohexyl)pyridin-3-OL

6-(1-Hydroxycyclohexyl)pyridin-3-OL

Cat. No. B8797189
M. Wt: 193.24 g/mol
InChI Key: FJFLVCHKDWIXIA-UHFFFAOYSA-N
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Patent
US08642603B2

Procedure details

To a solution of 6-bromo-pyridin-3-ol (5.0 g, 28.7 mmol) in anhydrous THF (75 mL) and anhydrous toluene (40 mL) at −78° C. was added n-butyllithium (2.5 M in hexane, 28.73 mmol). The mixture was stirred for 20 min. A solution of sec-butyllithium (1.4 M in cyclohexane, 43.1 mmol) was added dropwise and the mixture stirred at −78° C. for 1 hour. To the mixture was added cyclohexanone (4.23 g, 43.1 mmol) in THF (25 mL) at −78° C. and the mixture stirred at −78° C. for 1 hour. Saturated NaH2PO4 solution (10 mL) was slowly added to the mixture and the mixture then warmed to room temperature. Water (300 mL) was added. The reaction mixture was neutralized with hydrochloric acid (2N), and the mixture extracted three times with EtOAc. The organic layer was washed with brine and dried (Na2SO4). Silica gel chromatography (EtOAc/heptane) provided 2.63 g of the title compound. C11H15NO2 (193.11), LCMS (ESI): 194.09 (M++H).
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
28.73 mmol
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
43.1 mmol
Type
reactant
Reaction Step Three
Quantity
4.23 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
[Compound]
Name
NaH2PO4
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C([Li])CCC.C([Li])(CC)C.[C:19]1(=[O:25])[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1.Cl>C1COCC1.C1(C)C=CC=CC=1.O>[OH:25][C:19]1([C:2]2[N:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=2)[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(C=N1)O
Name
Quantity
28.73 mmol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
43.1 mmol
Type
reactant
Smiles
C(C)(CC)[Li]
Step Four
Name
Quantity
4.23 g
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
NaH2PO4
Quantity
10 mL
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred at −78° C. for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture stirred at −78° C. for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted three times with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OC1(CCCCC1)C1=CC=C(C=N1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.63 g
YIELD: CALCULATEDPERCENTYIELD 47.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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